molecular formula C8H6Br2 B14804458 (E)-1-bromo-3-(2-bromovinyl)benzene

(E)-1-bromo-3-(2-bromovinyl)benzene

Cat. No.: B14804458
M. Wt: 261.94 g/mol
InChI Key: YMTNXAURZFGPPZ-SNAWJCMRSA-N
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Description

(E)-1-bromo-3-(2-bromovinyl)benzene is an organic compound with the molecular formula C8H6Br2 It is a derivative of benzene, where one hydrogen atom is replaced by a bromine atom at the first position and another hydrogen atom is replaced by a (2-bromovinyl) group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-bromo-3-(2-bromovinyl)benzene typically involves the bromination of 3-vinylbenzene. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer. A common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically conducted at low temperatures to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-bromo-3-(2-bromovinyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the (2-bromovinyl) group can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding brominated benzene derivatives or reduction to form non-brominated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for addition reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Addition Reactions: Products include dibrominated compounds or other addition products.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

(E)-1-bromo-3-(2-bromovinyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between brominated compounds and biological molecules.

    Medicine: Research into the potential therapeutic applications of brominated compounds includes their use as intermediates in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-bromo-3-(2-bromovinyl)benzene involves its interaction with various molecular targets. The bromine atoms and the (2-bromovinyl) group can participate in electrophilic and nucleophilic interactions, affecting the reactivity and stability of the compound. The pathways involved in these interactions depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Bromovinylbenzene: Similar structure but with the bromine atom at a different position.

    (Z)-1-bromo-3-(2-bromovinyl)benzene: The (Z)-isomer of the compound with different spatial arrangement.

    1-bromo-3-vinylbenzene: Lacks the additional bromine atom in the (2-bromovinyl) group.

Uniqueness

(E)-1-bromo-3-(2-bromovinyl)benzene is unique due to its specific arrangement of bromine atoms and the (2-bromovinyl) group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6Br2

Molecular Weight

261.94 g/mol

IUPAC Name

1-bromo-3-[(E)-2-bromoethenyl]benzene

InChI

InChI=1S/C8H6Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-6H/b5-4+

InChI Key

YMTNXAURZFGPPZ-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CBr

Origin of Product

United States

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